molecular formula C44H18F12N4 B12340090 Meso-tetra (2,3,4-trifluorophenyl) porphine

Meso-tetra (2,3,4-trifluorophenyl) porphine

Katalognummer: B12340090
Molekulargewicht: 830.6 g/mol
InChI-Schlüssel: LJNDKSBQGRXRKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Meso-tetra (2,3,4-trifluorophenyl) porphine is a synthetic porphyrin compound characterized by the presence of four trifluorophenyl groups attached to the meso positions of the porphine ring. Porphyrins are a class of macrocyclic compounds that play crucial roles in various biological systems, such as hemoglobin and chlorophyll.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of meso-tetra (2,3,4-trifluorophenyl) porphine typically involves the condensation of pyrrole with 2,3,4-trifluorobenzaldehyde under acidic conditions. The reaction is often carried out in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, to facilitate the formation of the porphine ring. The resulting product is then purified using chromatographic techniques to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced purification methods, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound’s high purity and quality .

Wirkmechanismus

The mechanism of action of meso-tetra (2,3,4-trifluorophenyl) porphine involves its ability to interact with molecular targets through its porphine ring. The compound can bind to metal ions, forming metalloporphyrin complexes that exhibit unique catalytic and electronic properties. In photodynamic therapy, the compound absorbs light energy and transfers it to molecular oxygen, generating reactive oxygen species that can induce cell death in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Meso-tetra (2,3,4-trifluorophenyl) porphine is unique due to the specific positioning of the fluorine atoms on the phenyl groups, which significantly influences its electronic properties and reactivity. This unique structure makes it particularly valuable for applications requiring high chemical stability and specific electronic characteristics .

Eigenschaften

Molekularformel

C44H18F12N4

Molekulargewicht

830.6 g/mol

IUPAC-Name

5,10,15,20-tetrakis(2,3,4-trifluorophenyl)-21,23-dihydroporphyrin

InChI

InChI=1S/C44H18F12N4/c45-21-5-1-17(37(49)41(21)53)33-25-9-11-27(57-25)34(18-2-6-22(46)42(54)38(18)50)29-13-15-31(59-29)36(20-4-8-24(48)44(56)40(20)52)32-16-14-30(60-32)35(28-12-10-26(33)58-28)19-3-7-23(47)43(55)39(19)51/h1-16,57,60H

InChI-Schlüssel

LJNDKSBQGRXRKX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=C(C(=C(C=C7)F)F)F)C8=C(C(=C(C=C8)F)F)F)C=C4)C9=C(C(=C(C=C9)F)F)F)N3)F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.